t-Butyl ester-PEG4-CH2COOH

Molecular Imaging RGD Peptide Biodistribution

17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic acid, also referred to as t-Butyl ester-PEG4-CH2COOH, is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 336.38 g/mol and the chemical formula C15H28O8. It features a terminal carboxylic acid for forming stable amide bonds with primary amines and a tert-butyl protected carboxyl group, enabling its use as a key intermediate in the stepwise synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Molecular Formula C15H28O8
Molecular Weight 336.38 g/mol
Cat. No. B8249169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl ester-PEG4-CH2COOH
Molecular FormulaC15H28O8
Molecular Weight336.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C15H28O8/c1-15(2,3)23-14(18)4-5-19-6-7-20-8-9-21-10-11-22-12-13(16)17/h4-12H2,1-3H3,(H,16,17)
InChIKeyWWPVCFGPWNIDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic Acid? A Procurement Guide for PEG Linkers in Drug Development


17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic acid, also referred to as t-Butyl ester-PEG4-CH2COOH, is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 336.38 g/mol and the chemical formula C15H28O8 . It features a terminal carboxylic acid for forming stable amide bonds with primary amines and a tert-butyl protected carboxyl group, enabling its use as a key intermediate in the stepwise synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1]. The hydrophilic PEG4 spacer is specifically incorporated to enhance aqueous solubility and impart favorable pharmacokinetic properties to the final conjugate, while the tert-butyl group provides a stable, acid-labile protecting group for orthogonal deprotection and subsequent conjugation steps .

Why Generic PEG Linker Substitution Fails: The Critical Role of 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic Acid in Conjugate Design


In the development of targeted therapeutics like PROTACs and ADCs, the linker is not an inert spacer but a critical functional component that directly modulates key pharmacological outcomes. Generic substitution among in-class linkers (e.g., replacing a PEG-based linker with an amino acid-based one, or altering PEG chain length) is not a neutral swap [1]. As demonstrated in head-to-head studies, varying the linker type (e.g., PEG4 vs. glutamic acid vs. lysine) in an otherwise identical targeting construct leads to significant, quantifiable differences in critical in vivo parameters such as tumor-to-blood ratio and off-target organ accumulation, without altering target affinity [2]. Similarly, the presence or absence of a PEG spacer in ADC constructs has been shown to cause more than a 4-fold difference in half-life and a 20-fold difference in in vitro cytotoxicity [3]. Therefore, the specific molecular architecture of 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic acid—defined by its PEG4 chain length, terminal reactive group, and protecting group—is a non-interchangeable variable that must be precisely selected to achieve the desired balance of solubility, stability, and pharmacokinetics.

Quantitative Evidence Guide for 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic Acid: Key Differentiators vs. Analogs and Alternatives


PEG4 Linker Achieves Optimal Tumor-to-Background Ratio with Lower Kidney and Liver Uptake vs. Amino Acid Linkers

A direct comparative study evaluated the in vivo characteristics of 111In-labeled RGD peptides conjugated with different linkers: PEG4, glutamic acid, lysine, or no linker. While target affinity (IC50) was comparable across all constructs, the PEG4 linker provided the most favorable biodistribution profile [1].

Molecular Imaging RGD Peptide Biodistribution Linker Comparison

PEG4 Linker Significantly Reduces Off-Target Kidney and Liver Accumulation vs. Amino Acid Linkers

In the same head-to-head study, the use of a PEG4 linker resulted in significantly lower accumulation of the radiolabeled construct in key clearance organs compared to constructs using glutamic acid or lysine linkers. This provides quantitative evidence that the PEG4 chain minimizes non-specific, off-target binding and retention [1].

Molecular Imaging RGD Peptide Biodistribution Linker Comparison

PEG Linkers Enable Multi-Fold Extension of In Vivo Half-Life in Miniaturized ADC Constructs

A study on affibody-based drug conjugates (a form of miniaturized ADC) demonstrated that the insertion of a PEG chain is a powerful tool for modulating pharmacokinetics. Compared to a non-PEGylated control, the insertion of a 4 kDa PEG linker extended the conjugate's half-life by 2.5-fold [1].

Antibody-Drug Conjugate ADC Pharmacokinetics Half-life Extension

PEG4 Linker Confers Significantly Higher Hydrophilicity Than Peptidic or Alkyl Linkers

A systematic study of linkers for radiolabeled RGD peptides directly measured the octanol-water partition coefficient (logP) for several conjugates. The construct containing the PEG4 linker exhibited a logP value of -3.95 ± 0.33, indicating substantially higher hydrophilicity compared to other linker types and the non-PEGylated control [1].

Physicochemical Properties Hydrophilicity LogP Solubility

Chemical Structure of 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic Acid Enables Orthogonal Conjugation Strategies

The compound's structure, featuring a terminal carboxylic acid and a tert-butyl protected carboxyl group on opposite ends of a PEG4 spacer, provides a defined pathway for orthogonal conjugation. The free acid can be activated (e.g., with HATU) to react with a primary amine, forming a stable amide bond . The tert-butyl ester remains stable under these conditions and can be deprotected in a subsequent, orthogonal step using acidic conditions to reveal a second carboxylic acid for further conjugation .

Bioconjugation PROTAC ADC Linker Chemistry

Best-Fit Applications for 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic Acid Based on Quantitative Evidence


Synthesis of PROTACs with Optimized Pharmacokinetic Profiles

17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic acid is an ideal building block for constructing PROTACs where a balance of solubility, linker flexibility, and a defined conjugation handle is required. The orthogonal protection strategy allows for the sequential attachment of a target protein ligand (via the free acid) and an E3 ligase ligand (following deprotection of the tert-butyl ester). Evidence shows that a PEG4 spacer can significantly reduce off-target organ accumulation (by 35% vs. a lysine linker in a targeting peptide model), a critical advantage for minimizing potential toxicity of the PROTAC [1].

Development of Miniaturized Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates

For next-generation ADCs utilizing smaller targeting scaffolds (e.g., affibodies, peptides), the short in vivo half-life is a major hurdle. Incorporating a PEG linker is a proven strategy to address this. As demonstrated in a miniaturized ADC model, the insertion of a PEG chain extended the half-life 2.5-fold [2]. 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic acid provides a ready-to-use, monodisperse PEG4 unit with orthogonal reactivity, enabling the precise, site-specific introduction of a half-life-extending PEG spacer while simultaneously providing a functional handle for payload attachment.

Construction of Diagnostic and Theranostic Imaging Agents with Superior Contrast

In the development of molecular imaging agents, achieving a high signal-to-background ratio is paramount. The choice of linker can drastically impact this ratio. Direct evidence demonstrates that a PEG4 linker provides a significantly higher tumor-to-blood ratio and lower uptake in clearance organs (kidney and liver) compared to amino acid-based linkers like glutamic acid and lysine [1]. This translates directly to improved image contrast and diagnostic accuracy. Using this compound as a linker component in a radiolabeled or fluorescently tagged targeting vector is an evidence-backed strategy for enhancing the in vivo performance of the imaging agent.

Bioconjugation Projects Requiring High Aqueous Solubility

A common challenge in bioconjugation is the poor solubility of hydrophobic payloads or targeting ligands, which can lead to aggregation and unpredictable in vivo behavior. The PEG4 spacer in 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic acid imparts a high degree of hydrophilicity, as quantified by a logP value of -3.95 in a model system [1]. This property can be leveraged to "solubilize" a hydrophobic warhead or ligand, maintaining the overall construct in solution and ensuring it behaves as a well-defined, monomeric species. This is particularly valuable in early-stage discovery where poor solubility can confound assay results and halt a promising program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for t-Butyl ester-PEG4-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.